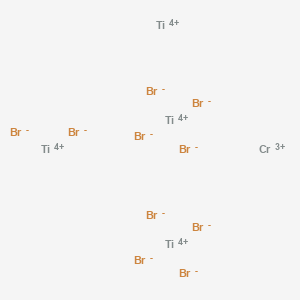
Chromium(3+);titanium(4+);decabromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(3+);titanium(4+);decabromide is a complex compound that combines the unique properties of chromium, titanium, and bromine. Chromium, a transition metal, is known for its various oxidation states and its role in industrial applications. Titanium, another transition metal, is renowned for its strength, corrosion resistance, and biocompatibility. Bromine, a halogen, is often used in flame retardants and other chemical applications. The combination of these elements results in a compound with potentially unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromium(3+);titanium(4+);decabromide typically involves the reaction of chromium(III) salts, titanium(IV) salts, and bromine sources under controlled conditions. One common method is the direct combination of chromium(III) chloride, titanium(IV) chloride, and bromine in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are combined in a controlled environment. The process may include steps such as purification of the starting materials, precise control of reaction conditions, and isolation of the final product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Chromium(3+);titanium(4+);decabromide can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the variable oxidation states of chromium and titanium.
Substitution Reactions: Bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Complexation Reactions: The compound can form complexes with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for complexation reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions may produce derivatives with different halogens or functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a catalyst in organic synthesis and polymerization reactions.
Biology: Its unique properties may be explored for potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound’s potential biocompatibility and reactivity could be investigated for drug delivery systems and therapeutic applications.
Industry: Chromium(3+);titanium(4+);decabromide may find use in materials science for developing advanced materials with specific properties such as flame retardancy and corrosion resistance.
Mechanism of Action
The mechanism by which Chromium(3+);titanium(4+);decabromide exerts its effects involves interactions at the molecular level. Chromium and titanium ions can interact with various molecular targets, influencing pathways such as oxidative stress response and cellular signaling. The bromine atoms in the compound may also play a role in modulating its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Chromium(III) chloride: A common chromium compound used in various industrial applications.
Titanium(IV) chloride: Widely used in the production of titanium dioxide and as a catalyst in organic synthesis.
Decabromodiphenyl ether: A brominated flame retardant with applications in materials science.
Uniqueness
Chromium(3+);titanium(4+);decabromide is unique due to the combination of chromium, titanium, and bromine in a single compound This combination imparts a distinct set of properties that are not found in the individual components or other similar compounds
Properties
CAS No. |
39407-17-5 |
|---|---|
Molecular Formula |
Br10CrTi4+9 |
Molecular Weight |
1042.5 g/mol |
IUPAC Name |
chromium(3+);titanium(4+);decabromide |
InChI |
InChI=1S/10BrH.Cr.4Ti/h10*1H;;;;;/q;;;;;;;;;;+3;4*+4/p-10 |
InChI Key |
KZZHRGDVFYYGDO-UHFFFAOYSA-D |
Canonical SMILES |
[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Cr+3].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















